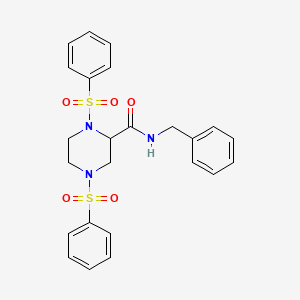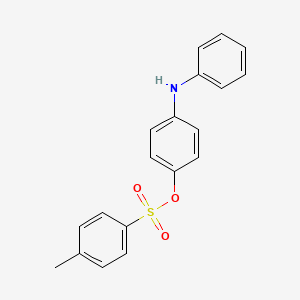![molecular formula C19H24O3 B5194545 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5194545.png)
1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene, also known as Iproniazid, is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was first synthesized in the 1950s and was initially used as an antidepressant. However, due to its side effects, it is no longer used as a medication. Instead, it has found its use in scientific research.
作用機序
1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene is a non-selective irreversible inhibitor of MAO. It irreversibly binds to the enzyme and prevents it from breaking down neurotransmitters. This leads to an increase in the levels of neurotransmitters in the brain, which can have a therapeutic effect in certain conditions.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene are mediated by its ability to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This can have a profound effect on behavior, mood, and cognition. 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene has been shown to be effective in the treatment of depression, anxiety, and other psychiatric disorders.
実験室実験の利点と制限
One of the advantages of using 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene in lab experiments is its ability to selectively inhibit MAO. This allows researchers to study the role of MAO in various physiological and pathological conditions. However, one of the limitations of using 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene is its non-selective nature. It can inhibit both MAO-A and MAO-B, which can lead to unwanted side effects.
将来の方向性
There are several future directions for the use of 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene in scientific research. One area of interest is the role of MAO in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene as a tool to study the role of neurotransmitters in addiction and substance abuse. Additionally, there is a growing interest in the use of 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene as a potential treatment for certain cancers.
合成法
The synthesis of 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene involves the reaction of 2-methoxybenzene with 3-(4-isopropylphenoxy)propyl chloride in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene.
科学的研究の応用
1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene has been extensively used in scientific research as a tool to study the role of monoamine oxidase (MAO) in various physiological and pathological conditions. MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have a profound effect on behavior, mood, and cognition.
特性
IUPAC Name |
1-methoxy-2-[3-(4-propan-2-ylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15(2)16-9-11-17(12-10-16)21-13-6-14-22-19-8-5-4-7-18(19)20-3/h4-5,7-12,15H,6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJCFFSWZIJYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sec-butyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B5194482.png)

![4-{[4-(methoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5194501.png)

![2-{3-[5-({2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5194509.png)
![2-chloro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B5194512.png)


![(2R*,6R*)-2-allyl-1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5194537.png)
![2-(4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5194553.png)
![1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide](/img/structure/B5194564.png)
![2-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5194567.png)